molecular formula C18H23N3O4 B12174924 N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B12174924
M. Wt: 345.4 g/mol
InChI Key: DLQDMSWREUWNKQ-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Dimethoxy Groups: Methoxylation of the quinazolinone core can be achieved using methanol and a suitable catalyst.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Propanamide Side Chain: The propanamide side chain can be attached through an amide coupling reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the side chains.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with higher oxidation states, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide would depend on its specific biological target. Generally, compounds in the quinazolinone family can interact with various enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different side chains.

    Cyclopentyl Amides: Compounds with cyclopentyl groups attached to amide functionalities.

    Dimethoxy Substituted Compounds: Compounds with dimethoxy groups on aromatic rings.

Uniqueness

N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide is unique due to its specific combination of functional groups, which can confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H23N3O4

Molecular Weight

345.4 g/mol

IUPAC Name

N-cyclopentyl-3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H23N3O4/c1-24-15-9-13-14(10-16(15)25-2)19-11-21(18(13)23)8-7-17(22)20-12-5-3-4-6-12/h9-12H,3-8H2,1-2H3,(H,20,22)

InChI Key

DLQDMSWREUWNKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3CCCC3)OC

Origin of Product

United States

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